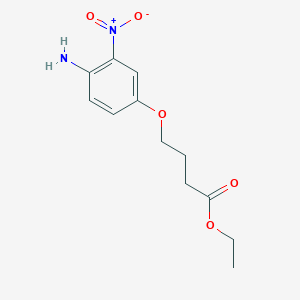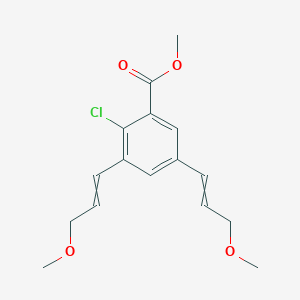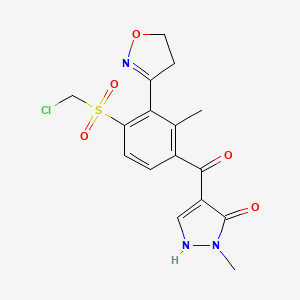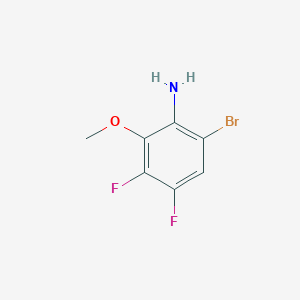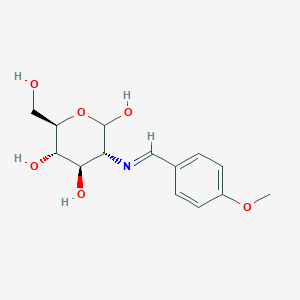
2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose is a compound with the molecular formula C14H19NO6 and a molecular weight of 297.30 g/mol . It is primarily used in proteomics research and is known for its solid physical state, solubility in chloroform and methanol, and a melting point of 166°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose typically involves the condensation of 4-methoxybenzaldehyde with 2-amino-2-deoxy-D-glucose. The reaction is carried out in the presence of an acid catalyst under reflux conditions . The product is then purified through recrystallization from a suitable solvent such as methanol or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to glucose derivatives.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
Mécanisme D'action
The mechanism of action of 2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Deoxy-2-[(E)-(4-methoxybenzylidene)amino]-β-D-glucopyranose
- 2-(4-Methoxybenzylidene)imino-2-deoxy-1,3,4,6-Tetra-O-acetyl-D-glucopyranose
Uniqueness
2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose is unique due to its specific structural features, such as the presence of a methoxybenzylidene group and its imino linkage to the glucopyranose ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H19NO6 |
|---|---|
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
(3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol |
InChI |
InChI=1S/C14H19NO6/c1-20-9-4-2-8(3-5-9)6-15-11-13(18)12(17)10(7-16)21-14(11)19/h2-6,10-14,16-19H,7H2,1H3/t10-,11-,12-,13-,14?/m1/s1 |
Clé InChI |
NMMULIPYJSFGRK-GNMOMJPPSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C=N[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


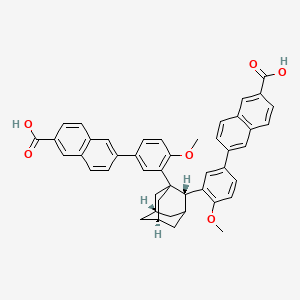
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
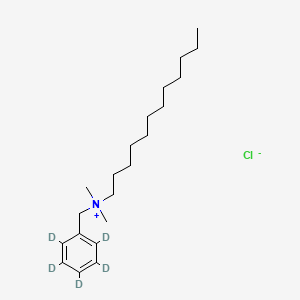
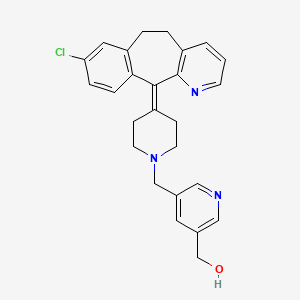
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
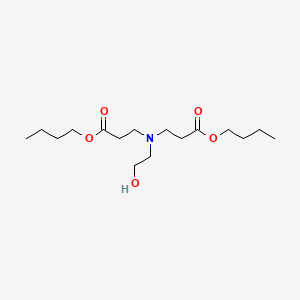
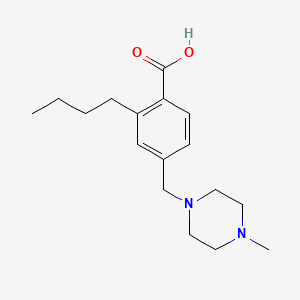
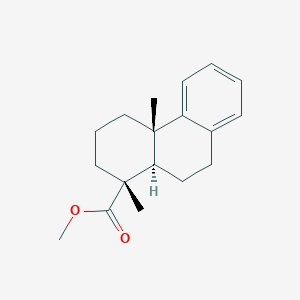
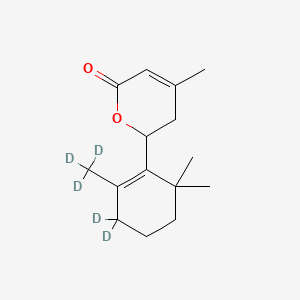
![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
